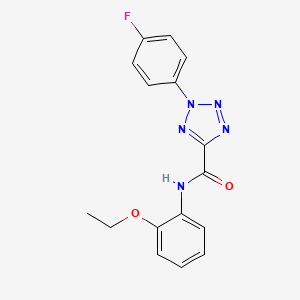

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H14FN5O2 and its molecular weight is 327.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with tetrazole derivatives. The incorporation of the ethoxy and fluorophenyl groups is crucial for enhancing the compound's biological activity.

Antiproliferative Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency in inhibiting cell growth. For instance, derivatives similar to this compound have shown IC50 values ranging from 0.35 nM to 20.2 nM against human tumor cell lines, suggesting a strong potential for further development as an anticancer agent .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 4g (m-fluoro-p-methoxyphenyl derivative) | 0.35 | A549 |

| 4i (p-ethoxyphenyl analogue) | 0.5–20.2 | Various |

Antiallergic Activity

In studies focusing on tetrazole derivatives, compounds similar to this compound have demonstrated antiallergic properties. For example, related compounds showed significant activity in the rat passive cutaneous anaphylaxis (PCA) test, with one derivative exhibiting an ID50 value of 0.16 mg/kg, which is notably more potent than established antiallergic drugs like disodium cromoglycate .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Similar tetrazole derivatives have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL . This suggests that this compound may possess broad-spectrum antimicrobial potential.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Microtubule Disruption : Compounds in this class have been shown to interfere with microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, scavenging free radicals and potentially mitigating oxidative stress-related cellular damage .

- Enzyme Inhibition : Research has indicated that certain tetrazole derivatives can inhibit urease and other enzymes, contributing to their therapeutic effects against hypertension and other conditions .

Case Studies

Recent studies have highlighted the efficacy of this compound analogues in various therapeutic areas:

- Cancer Treatment : A study demonstrated that a related compound significantly inhibited tumor growth in vivo, showcasing its potential as a chemotherapeutic agent.

- Allergy Management : Another investigation revealed that certain tetrazole derivatives effectively reduced allergic responses in animal models.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide belongs to a class of tetrazole derivatives that have shown promising pharmacological properties. Its design often incorporates structural modifications that enhance its biological activity against specific targets.

Key Properties and Mechanisms

- Enzyme Modulation : The compound may interact with enzymes, potentially inhibiting or activating them, which can influence various metabolic pathways and therapeutic outcomes.

- Receptor Interaction : It has the potential to bind to neurotransmitter receptors, impacting neurological functions and offering avenues for treating central nervous system disorders.

- Cell Signaling Pathways : The compound may modulate critical signaling pathways such as MAPK and PI3K/Akt, which are vital in cancer progression and cell survival.

Antimicrobial Activity

Research indicates that tetrazole derivatives, including this compound, exhibit significant antimicrobial properties.

In Vitro Studies

- Bacterial Inhibition : In studies assessing antibacterial activity, tetrazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, one tetrazole derivative demonstrated minimal inhibitory concentrations (MICs) ranging from 8 to 256 µg/mL against standard bacterial strains .

- Comparison with Antibiotics : Some derivatives have outperformed traditional antibiotics like Ciprofloxacin in inhibiting the growth of hospital isolates of Staphylococcus epidermidis, indicating their potential as alternative therapeutic agents .

Cancer Treatment

The compound's structural characteristics make it a candidate for developing anticancer agents.

Antiproliferative Activity

- Cell Line Studies : In vitro evaluations against human tumor cell lines show that certain analogues of tetrazole exhibit potent antiproliferative activities with IC50 values in the nanomolar range. For instance, compounds with specific substitutions on the phenyl ring demonstrated enhanced activity compared to standard treatments .

- Mechanisms of Action : The ability of these compounds to induce cell cycle arrest in cancer cells highlights their potential as chemotherapeutic agents. For example, flow cytometry studies revealed that selected compounds caused significant G2/M phase arrest in HeLa cells at low concentrations .

Summary of Case Studies

The following table summarizes key findings from various studies involving this compound and related compounds:

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrazole ring is a key reactive site. Oxidation can occur under specific conditions, potentially converting the tetrazole into more oxidized heterocycles or intermediates. For example:

-

Mechanism : The tetrazole ring may undergo oxidative cleavage or transformation via agents like tert-butyl hydroperoxide (TBHP) .

-

Product : While direct data for this compound is limited, analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) yield cyanamides or carboxylic acids under oxidative conditions .

Hydrolysis of the Carboxamide Group

The carboxamide moiety (-CONH-) is susceptible to hydrolysis, a common reaction for amide derivatives:

-

Conditions : Acidic (e.g., H₂SO₄) or basic (e.g., NaOH) environments.

-

Product : Conversion to a carboxylic acid (e.g., -COOH) or its conjugate base.

-

Implications : This reaction could alter the compound’s solubility and biological activity, as amides are generally less polar than carboxylic acids.

Decomposition and Rearrangement

Tetrazoles are known to undergo thermally or chemically induced decomposition. For example:

-

Cyanamide Formation : Analogous tetrazoles (e.g., 1-phenyl-1H-tetrazole) decompose to N-substituted cyanamides under specific conditions .

-

Mechanism : The tetrazole ring may collapse, releasing nitrogen gas and forming a more stable product.

-

Product : A cyanamide derivative (e.g., NCN-substituted compound) or fragments.

Substitution Reactions

The ethoxy group (-OCH₂CH₃) and fluorophenyl substituent may participate in nucleophilic aromatic substitution or ether cleavage:

-

Demethylation : The ethoxy group could undergo demethylation under acidic conditions (e.g., HI) to yield a phenolic hydroxyl group (-OH).

-

Fluorine Reactivity : The electron-withdrawing fluorine atom on the phenyl ring may direct electrophilic substitution toward specific positions.

Catalytic Hydrogenation

While the tetrazole ring itself is not typically hydrogenated, adjacent functional groups could be reduced:

-

Reduction of Amide : The carboxamide group might reduce to an amine (-NH₂) using agents like LiAlH₄.

-

Fluorophenyl Stability : The fluorophenyl group is generally inert under hydrogenation conditions.

Reaction Comparison Table

Research Findings and Implications

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-2-(4-fluorophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-2-24-14-6-4-3-5-13(14)18-16(23)15-19-21-22(20-15)12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFRRCTYZGWJPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.